molecular formula C5H14Cl2N2O B1431944 (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride CAS No. 1448338-79-1

(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride

Cat. No.: B1431944
CAS No.: 1448338-79-1
M. Wt: 189.08 g/mol
InChI Key: FULSCOGDIOLOCR-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2O. It is a heterocyclic building block used primarily in research and development within the fields of chemistry and pharmaceuticals . This compound is known for its unique structure, which includes a tetrahydropyran ring and a hydrazine moiety, making it a valuable intermediate in various synthetic processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride typically involves the reaction of tetrahydropyran derivatives with hydrazine. One common method includes the use of tetrahydropyran-3-one as a starting material, which undergoes reductive amination with hydrazine to form the desired product . The reaction is usually carried out under mild conditions, with the presence of a reducing agent such as sodium borohydride to facilitate the formation of the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyran-3-one derivatives, while substitution reactions can produce a variety of hydrazine-substituted compounds .

Scientific Research Applications

(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Properties

IUPAC Name

oxan-3-ylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-7-5-2-1-3-8-4-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULSCOGDIOLOCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448338-79-1
Record name (oxan-3-yl)hydrazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate (3.65 g) was dissolved in 4N hydrogen chloride-ethyl acetate solution (85 mL) under ice-cooling, and the solution was stirred overnight, at room temperature. The reaction mixture was concentrated under reduced pressure to give the title compound (2.40 g).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
Reactant of Route 2
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
Reactant of Route 3
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
Reactant of Route 4
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
Reactant of Route 5
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride
Reactant of Route 6
(Tetrahydro-2H-pyran-3-yl)hydrazine dihydrochloride

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